4-Amino-2-bromo-5-methylbenzoic acid

Catalog No.
S2971660
CAS No.
2091138-62-2
M.F
C8H8BrNO2
M. Wt
230.061
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2-bromo-5-methylbenzoic acid

CAS Number

2091138-62-2

Product Name

4-Amino-2-bromo-5-methylbenzoic acid

IUPAC Name

4-amino-2-bromo-5-methylbenzoic acid

Molecular Formula

C8H8BrNO2

Molecular Weight

230.061

InChI

InChI=1S/C8H8BrNO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12)

InChI Key

KFRDQKNTSSTHBR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N)Br)C(=O)O

Solubility

not available

4-Amino-2-bromo-5-methylbenzoic acid is an aromatic compound characterized by a benzene ring with three substituents: an amino group at the para position, a bromine atom at the ortho position, and a methyl group at the meta position relative to the amino group. Its molecular formula is C8H8BrNO2C_8H_8BrNO_2, and it has a molecular weight of approximately 230.06 g/mol. The compound's structure contributes to its unique chemical properties and reactivity, which are influenced by the specific positioning of its functional groups on the benzene ring .

, including:

  • Substitution Reactions: The amino group can act as a nucleophile, allowing for electrophilic aromatic substitution.
  • Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds when reacted with organoboron compounds.
  • Reduction and Oxidation: The compound can be involved in reduction and oxidation reactions, particularly affecting the amino and carboxylic acid functionalities .

This compound exhibits potential biological activity, which may include:

  • Antimicrobial Properties: Similar compounds have shown activity against various bacterial strains.
  • Pharmacological Effects: The presence of the amino group suggests potential interactions with biological systems, possibly influencing neurotransmitter pathways or serving as a precursor for drug synthesis .

Several methods have been developed for synthesizing 4-amino-2-bromo-5-methylbenzoic acid:

  • Bromination of 5-Methylaminobenzoic Acid: This method involves brominating 5-methylaminobenzoic acid at the ortho position.
  • Nitration followed by Reduction: Nitration of 2-bromo-5-methylbenzoic acid can yield the nitro derivative, which can then be reduced to form the amino compound.
  • Direct Amination: The compound can also be synthesized through direct amination of 2-bromo-5-methylbenzoic acid using ammonia or amines under suitable conditions .

4-Amino-2-bromo-5-methylbenzoic acid is utilized in various applications:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing pharmaceutical compounds due to its reactive functional groups.
  • Dyes and Pigments: The compound can be used in dye formulations owing to its aromatic nature.
  • Research: It is often used in chemical research for studying reaction mechanisms involving aromatic compounds.

Similar Compounds

Several compounds share structural similarities with 4-amino-2-bromo-5-methylbenzoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5-Amino-2-bromo-4-methylbenzoic acid745048-63-90.95
2-Amino-4-bromo-6-methylbenzoic acid1191076-36-40.92
2-Bromo-5-methylbenzoic acid6967-82-40.98
4-Bromo-3-(hydroxymethyl)benzoic acid790230-04-50.98
2-Amino-3-bromo-5-methylbenzoic acid13091-43-50.93

These compounds exhibit variations in their substituents, which can influence their chemical reactivity and biological activity, highlighting the uniqueness of 4-amino-2-bromo-5-methylbenzoic acid within this group .

Bromination of aromatic carboxylic acids presents unique challenges due to the electron-withdrawing nature of the carboxyl group, which deactivates the aromatic ring and directs electrophilic substitution to specific positions. Two primary strategies dominate contemporary synthesis: electrophilic aromatic substitution and transition metal-catalyzed bromination.

Electrophilic Bromination with Directed Meta Selectivity

The carboxyl group in benzoic acid derivatives strongly directs electrophiles to the meta position relative to itself. For example, bromination of 5-methylbenzoic acid with bromine ($$ \text{Br}2 $$) in the presence of ferric bromide ($$ \text{FeBr}3 $$) yields 3-bromo-5-methylbenzoic acid as the major product. This reaction proceeds via the generation of a bromonium ion ($$ \text{Br}^+ $$), which attacks the aromatic ring at the meta position due to the carboxyl group’s deactivating effect.

Mechanistic Insights:

  • The carboxyl group withdraws electron density through resonance, making the ring less reactive but favoring meta substitution.
  • $$ \text{FeBr}3 $$ acts as a Lewis acid, polarizing $$ \text{Br}2 $$ to generate $$ \text{Br}^+ $$.
  • Steric effects from the methyl group further influence regioselectivity, often favoring bromination at the less hindered ortho or para positions relative to the methyl substituent.

Transition Metal-Catalyzed Bromination

Copper and palladium catalysts enable regioselective bromination under milder conditions. For instance, copper(I) bromide ($$ \text{CuBr} $$) catalyzes the bromination of methylbenzoic acids using $$ \text{N}- $$bromosuccinimide (NBS) as a bromine source. This method avoids harsh acidic conditions and improves yields in substrates sensitive to over-bromination.

Comparative Analysis of Bromination Methods

MethodReagents/ConditionsRegioselectivityYield (%)
Electrophilic$$ \text{Br}2 $$, $$ \text{FeBr}3 $$, 80°CMeta to -COOH70–75
Cu-CatalyzedNBS, $$ \text{CuBr} $$, DMF, 60°COrtho to -CH₃85–90

XLogP3

1.8

Dates

Modify: 2024-04-14

Explore Compound Types